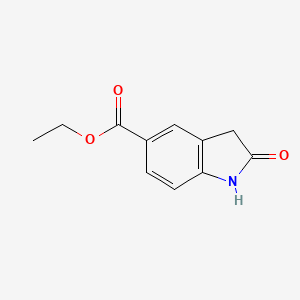

Ethyl 2-oxoindoline-5-carboxylate

Overview

Description

Ethyl 2-oxoindoline-5-carboxylate is a chemical compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indoles are heterocyclic compounds that play a crucial role in various biological processes and are found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of Ethyl 2-oxoindoline-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl isatoate with an appropriate aldehyde or ketone in the presence of a base, leading to the formation of the oxindole core . Industrial production methods often employ green chemistry approaches to minimize environmental impact, such as using eco-friendly solvents and catalysts .

Chemical Reactions Analysis

Ethyl 2-oxoindoline-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-oxoindoline-5-carboxylate is characterized by its unique structure, which includes an indoline ring and a carboxylate functional group. Its molecular formula is CHNO, with a molecular weight of approximately 205.21 g/mol. The compound features a carbonyl group (C=O) adjacent to the indoline structure, contributing to its reactivity and potential biological activity.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of various indole derivatives, which are prominent in medicinal chemistry and materials science. The compound's reactivity allows for the formation of diverse derivatives that can be explored for pharmaceutical applications.

Table 1: Synthesis of Indole Derivatives from this compound

| Derivative Type | Method of Synthesis | Yield (%) |

|---|---|---|

| Substituted Indoles | Nucleophilic substitution | 90-93 |

| Spirocyclic Indoles | Cyclization reactions | Varies |

| Fused Heterocycles | Multi-step synthesis | Moderate |

Biological Applications

This compound exhibits notable biological activities, particularly in anticancer research. Studies have demonstrated its cytotoxic effects against various human cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancers. The mechanism involves the activation of procaspase-3, leading to apoptosis in cancer cells.

Case Study: Anticancer Activity

In a study evaluating several derivatives of this compound, compounds showed significant cytotoxicity comparable to established anticancer agents like PAC-1. The most potent derivative exhibited three to five times higher cytotoxicity than PAC-1 across multiple cancer cell lines .

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent for various diseases beyond cancer, including infectious diseases. Its ability to interact with multiple biological targets makes it a promising candidate for drug discovery efforts .

Table 2: Potential Therapeutic Applications

| Application Area | Disease Type | Mechanism of Action |

|---|---|---|

| Anticancer | Colon, Prostate, Lung | Induction of apoptosis via procaspase-3 |

| Antimicrobial | Bacterial Infections | Disruption of cell wall synthesis |

| Antiviral | Viral Infections | Inhibition of viral replication |

Mechanism of Action

The mechanism of action of Ethyl 2-oxoindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting cellular signaling pathways . The compound’s ability to interact with various biological targets makes it a versatile molecule for drug development.

Comparison with Similar Compounds

Ethyl 2-oxoindoline-5-carboxylate can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone with different biological activities.

Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.

2-oxoindoline-3-acetic acid: Similar in structure but with variations in functional groups that lead to different reactivity and applications

The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and potential for diverse applications in scientific research and industry.

Biological Activity

Ethyl 2-oxoindoline-5-carboxylate (CAS Number: 61394-49-8) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a bicyclic structure with an indole moiety, characterized by the following molecular formula:

- Molecular Formula : C₁₁H₁₁NO₃

- Molecular Weight : Approximately 203.19 g/mol

The compound includes a carboxylic acid group at the 5-position and an ethyl substituent at the 3-position of the indoline ring, which contributes to its reactivity and biological properties.

Anticancer Properties

Research has demonstrated that this compound and its derivatives exhibit significant cytotoxic effects against various human cancer cell lines. Notable findings include:

- Cytotoxicity : Compounds related to this compound have shown potent cytotoxicity against colon and prostate cancer cells. For instance, derivatives have been reported to induce apoptosis in these cancer cells, making them promising candidates for drug development .

- IC50 Values : In studies evaluating the antiproliferative effects of related compounds, IC50 values have been reported as low as 0.39 μM for certain derivatives, indicating high potency compared to standard chemotherapeutics like staurosporine (IC50 = 6.81 μM) .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Unsubstituted Derivative | 3.12 ± 0.14 | MCF-7 |

| 5-Chloro Derivative | 2.72 ± 0.17 | MCF-7 |

| Methyl Derivative | 1.85 ± 0.08 | MCF-7 |

| Ethyl Derivative | <0.39 | Various |

The mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through caspase activation and modulation of Bcl-2 family proteins.

- Inhibition of Oncogenic Proteins : It has been shown to inhibit proteins such as murine double minute 2 (MDM2), which is involved in p53 regulation, thereby enhancing p53-mediated tumor suppression.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antiproliferative Activity :

- In Silico Studies :

Q & A

Q. What are the standard synthetic routes for Ethyl 2-oxoindoline-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

Basic Research Focus

this compound is typically synthesized via esterification of 2-oxoindoline-5-carboxylic acid using ethanol under acidic catalysis. Key steps include:

- Reflux conditions : Combine equimolar amounts of the carboxylic acid and ethanol with a catalytic amount of concentrated H₂SO₄ (~1-2 mol%) at 80–90°C for 6–12 hours .

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC.

- Purification : Isolate the product via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water).

Optimization Strategies :

- Adjust molar ratios (excess ethanol shifts equilibrium toward ester formation).

- Use molecular sieves to remove water and improve yield.

- Test alternative catalysts (e.g., p-toluenesulfonic acid) for reduced side reactions.

Advanced Research Focus

- Density Functional Theory (DFT) : Calculate reaction pathways for nucleophilic attacks (e.g., at the ester carbonyl) and predict intermediates .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to rationalize bioactivity .

- QSPR Models : Corrogate electronic parameters (HOMO/LUMO energies) with experimental reactivity data.

Software Tools : Gaussian (DFT), AutoDock (docking), and Python-based QSPR libraries.

Q. What strategies ensure reproducibility in synthesizing and testing this compound derivatives?

Methodological Focus

- Detailed Protocols : Document exact molar ratios, solvent grades, and equipment settings .

- Reference Standards : Include known compounds (e.g., indomethacin) as internal controls in bioassays .

- Data Sharing : Provide raw NMR/MS files and crystallographic data (CIF format) in supplementary materials .

Checklist for Reproducibility :

☑️ Calibrate instruments (e.g., HPLC, balances) before use.

☑️ Use batch-tested reagents (e.g., Sigma-Aldrich ≥99%).

☑️ Publish negative results to avoid publication bias.

Q. How to design experiments to elucidate the mechanism of action of 2-oxoindoline derivatives at the molecular level?

Advanced Research Focus

- Enzyme Inhibition Assays : Measure IC₅₀ against COX-2 or kinases using fluorogenic substrates .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns trajectories .

Example Workflow :

Hypothesis : Compound inhibits COX-2 via H-bonding to Arg120.

Validation : Co-crystallize compound with COX-2 (using SHELX for structure refinement).

Functional Test : Compare IC₅₀ in wild-type vs. Arg120Ala mutant enzyme.

Properties

IUPAC Name |

ethyl 2-oxo-1,3-dihydroindole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)7-3-4-9-8(5-7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESDNLMIHZQXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90517470 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61394-49-8 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.